Semapimod 4HCl Semapimod 4HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC14539794
InChI: InChI=1S/C34H52N18O2.4ClH/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H
SMILES:
Molecular Formula: C34H56Cl4N18O2
Molecular Weight: 890.7 g/mol

Semapimod 4HCl

CAS No.:

Cat. No.: VC14539794

Molecular Formula: C34H56Cl4N18O2

Molecular Weight: 890.7 g/mol

* For research use only. Not for human or veterinary use.

Semapimod 4HCl -

Specification

Molecular Formula C34H56Cl4N18O2
Molecular Weight 890.7 g/mol
IUPAC Name N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide;tetrahydrochloride
Standard InChI InChI=1S/C34H52N18O2.4ClH/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H
Standard InChI Key MAHASPGBAIQZLY-UHFFFAOYSA-N
Canonical SMILES CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Semapimod 4HCl is the tetrahydrochloride salt form of Semapimod, a compound characterized by its complex guanylhydrazone structure. The IUPAC name for Semapimod 4HCl is N,N'-bis[3,5-bis[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide tetrahydrochloride, reflecting its symmetrical bis-aryl scaffold and extended aliphatic chain .

Molecular Characteristics

The compound’s structure includes four chloride ions, which enhance its solubility and stability for intravenous administration. Key molecular features include:

PropertyValue
Molecular FormulaC34H56Cl4N18O2\text{C}_{34}\text{H}_{56}\text{Cl}_4\text{N}_{18}\text{O}_2
Molecular Weight890.7 g/mol
CAS Number164301-51-3
SynonymsCNI-1493, Semapimod HCl, AXD-455

The planar arrangement of its guanylhydrazone moieties facilitates interactions with cellular targets such as heat shock proteins and TLRs .

Mechanism of Action: Multimodal Anti-Inflammatory Effects

Semapimod 4HCl exerts its therapeutic effects through a multifaceted mechanism targeting cytokine production, TLR signaling, and chaperone protein activity.

Cytokine Inhibition

Semapimod 4HCl suppresses the release of proinflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), at nanomolar concentrations. In macrophages, it inhibits nitric oxide (NO) synthesis by attenuating inducible nitric oxide synthase (iNOS) expression, a process linked to its interference with p38 mitogen-activated protein kinase (MAPK) activation .

gp96 Chaperone Inhibition

Semapimod 4HCl targets gp96, an endoplasmic reticulum (ER)-localized heat shock protein critical for TLR folding and trafficking. By binding to gp96’s ATPase domain (IC50=0.20.4μM\text{IC}_{50} = 0.2–0.4 \mu\text{M}), the compound disrupts ATP hydrolysis, leading to ER retention of TLRs and blunted immune responses . This mechanism is distinct from its cytokine-suppressive effects, underscoring its multimodal activity.

Preclinical Research Findings

In Vitro Models

In rat IEC-6 intestinal epithelial cells, Semapimod 4HCl blocked LPS-induced activation of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) without affecting stress-activated pathways . Similarly, in human dendritic cells, it reduced antigen presentation capacity by downregulating major histocompatibility complex (MHC) class II molecules .

Animal Studies

Semapimod 4HCl demonstrated efficacy in murine models of endotoxemia, reducing mortality by 70% when administered prophylactically. In collagen-induced arthritis models, it attenuated joint inflammation and cartilage degradation, correlating with decreased serum TNF-α levels.

Emerging Therapeutic Applications

Antiviral Activity

Semapimod 4HCl inhibits replication of hepatitis C virus (HCV) and human immunodeficiency virus (HIV) in vitro, likely through gp96-dependent disruption of viral entry pathways.

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